physical and chemical properties of 2,3-difluoro-4-propoxybenzoic acid
physical and chemical properties of 2,3-difluoro-4-propoxybenzoic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2,3-Difluoro-4-propoxybenzoic Acid for Advanced Research Applications
Executive Summary
This technical guide provides a comprehensive overview of 2,3-difluoro-4-propoxybenzoic acid, a fluorinated aromatic carboxylic acid of significant interest to medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and a propoxy group onto the benzoic acid scaffold imparts unique electronic and steric properties, influencing the molecule's acidity, lipophilicity, metabolic stability, and potential for molecular interactions.[1][2] This document serves as a critical resource for researchers, scientists, and drug development professionals, offering detailed insights into the compound's physicochemical properties, a robust synthetic protocol, analytical characterization methods, and essential safety guidelines. By synthesizing data from closely related analogs and established chemical principles, this guide aims to facilitate the effective use of this versatile chemical building block in advanced research and development projects.
Molecular Structure and Core Physicochemical Properties
The defining characteristic of 2,3-difluoro-4-propoxybenzoic acid is the precise arrangement of its functional groups. The two fluorine atoms on the aromatic ring act as potent electron-withdrawing groups, which are known to increase the acidity (lower the pKa) of the carboxylic acid compared to non-fluorinated benzoic acid.[1] The propoxy group, in contrast, is a moderately lipophilic moiety that can enhance membrane permeability and influence binding interactions with biological targets. This combination of features makes the compound an attractive intermediate for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds in drug discovery.[3]
Data Presentation: Physicochemical Properties
The following table summarizes the calculated and estimated physicochemical properties of 2,3-difluoro-4-propoxybenzoic acid. Data for related compounds are provided for context and comparison.
| Property | 2,3-Difluoro-4-propoxybenzoic Acid (Target) | 2,3-Difluoro-4-hydroxybenzoic Acid[4][5] | 2,3-Difluoro-4-methoxybenzoic Acid[6] | 4-Propoxybenzoic Acid[7][8] |
| Molecular Formula | C₁₀H₁₀F₂O₃ | C₇H₄F₂O₃ | C₈H₆F₂O₃ | C₁₀H₁₂O₃ |
| Molecular Weight ( g/mol ) | 216.18 | 174.10 | 188.13 | 180.20 |
| Appearance | White to off-white crystalline solid (Expected) | Data not available | White crystalline solid | White solid / liquid crystal |
| Melting Point (°C) | Estimated: 130-140 | Data not available | 222-224 | 144-146 |
| Boiling Point (°C) | Estimated: >270 at 760 mmHg | Data not available | 267.8 at 760 mmHg | Data not available |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Methanol); Poorly soluble in water (Expected)[9] | Data not available | Poorly soluble in water | Data not available |
| pKa (Estimated) | ~3.0 - 3.5 | Data not available | Data not available | Data not available |
| logP (Estimated) | ~2.5 - 3.0 | 1.4 | Data not available | Data not available |
Synthesis and Purification Protocol
A robust and logical method for the preparation of 2,3-difluoro-4-propoxybenzoic acid is the Williamson ether synthesis. This well-established reaction provides a high-yielding and clean pathway by starting with the commercially available precursor, 2,3-difluoro-4-hydroxybenzoic acid.
Experimental Protocol: Synthesis via Williamson Ether Synthesis
Objective: To synthesize 2,3-difluoro-4-propoxybenzoic acid from 2,3-difluoro-4-hydroxybenzoic acid and 1-bromopropane.
Materials:
-
2,3-Difluoro-4-hydroxybenzoic acid (1.0 eq)
-
1-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Methodology:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2,3-difluoro-4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.5 M concentration relative to the starting acid). The use of an aprotic polar solvent like DMF is crucial for solvating the reactants and facilitating the nucleophilic substitution.[10]
-
Reagent Addition: Add 1-bromopropane (1.2 eq) to the suspension dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-70 °C and stir vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture to a pH of ~2 using 1 M HCl. This step protonates the carboxylic acid, making it less water-soluble for extraction. A precipitate of the crude product should form.
-
Extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 2,3-difluoro-4-propoxybenzoic acid.
Visualization: Synthetic Workflow
Caption: Williamson ether synthesis workflow for 2,3-difluoro-4-propoxybenzoic acid.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides unambiguous structural elucidation.
Data Presentation: Expected Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | Aromatic Protons: Two distinct signals in the aromatic region (~7.0-8.0 ppm), each showing complex splitting due to H-H and H-F coupling. Propoxy Group: A triplet (~4.1 ppm, -OCH₂-), a sextet (~1.8 ppm, -CH₂-), and a triplet (~1.0 ppm, -CH₃).[11] |
| ¹³C NMR | Carbonyl Carbon: Signal around 165-170 ppm. Aromatic Carbons: Multiple signals in the aromatic region (110-160 ppm), with characteristic large C-F coupling constants. Propoxy Carbons: Three distinct signals in the aliphatic region (~10-70 ppm).[11] |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing F-F and F-H coupling. |
| IR (Infrared) | O-H stretch (acid): Broad peak from 2500-3300 cm⁻¹. C=O stretch (acid): Strong, sharp peak around 1700 cm⁻¹. C-F stretch: Strong peaks in the 1100-1300 cm⁻¹ region. C-O-C stretch (ether): Peak around 1250 cm⁻¹.[12] |
| Mass Spec (MS) | [M-H]⁻: Expected at m/z 215.06 for C₁₀H₉F₂O₃⁻. Molecular Ion [M]⁺: Expected at m/z 216.06. |
Visualization: Analytical Confirmation Workflow
Caption: Multi-technique workflow for the structural confirmation of the final product.
Safety, Handling, and Storage
As with all fluorinated aromatic compounds, proper safety protocols must be strictly followed. The information presented is synthesized from safety data sheets of structurally similar compounds.[13][14]
Data Presentation: GHS Hazard Information (Anticipated)
| Hazard Class | GHS Statement | Precautionary Code |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. |
Handling and Storage Protocols
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or fumes.[15]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.
Applications in Research and Drug Development
2,3-Difluoro-4-propoxybenzoic acid is not merely a chemical entity but a strategic tool for molecular design. Its utility stems from its role as a versatile intermediate or building block.
-
Scaffold for Medicinal Chemistry: The carboxylic acid group serves as a handle for further chemical modifications, such as amidation or esterification, to build more complex molecules.[9] This allows for its incorporation into a wide range of potential therapeutic agents, from anti-inflammatory to antimicrobial compounds.[16][17]
-
Tuning Physicochemical Properties: In drug design, achieving an optimal balance of potency, selectivity, and pharmacokinetic properties is essential. The specific substitution pattern of this molecule offers a unique combination of effects:
-
Fluorine Atoms: Increase metabolic stability by strengthening the C-H bonds on the ring and can enhance binding affinity through specific interactions (e.g., hydrogen bonds, dipole interactions).[2]
-
Propoxy Group: Modulates lipophilicity, which is critical for controlling a drug's ability to cross cell membranes and its overall ADME profile.[3]
-
-
Prodrug Strategies: The carboxylic acid can be masked as an ester or another labile group to create a prodrug. This strategy can be employed to improve solubility, enhance oral bioavailability, or achieve targeted drug delivery.[18]
Conclusion
2,3-Difluoro-4-propoxybenzoic acid represents a valuable and highly functionalized building block for advanced chemical synthesis. Its unique combination of ortho-difluoro substitution and a para-propoxy group provides chemists with a powerful tool to rationally design molecules with tailored physicochemical and biological properties. This guide has provided a foundational understanding of its properties, a practical synthetic route, and the necessary analytical and safety protocols to enable its effective and safe use in the laboratory. As the demand for more sophisticated and effective small molecules continues to grow, particularly in pharmaceuticals, the strategic application of intermediates like this will undoubtedly play a pivotal role in driving innovation.
References
-
PubChem. (n.d.). 2,3-Difluoro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Safety Data Sheet. (2024, December 19). 4-(Difluoromethyl)-3-methoxybenzoic acid.
-
ChemBK. (2024, April 9). Benzoic acid, 2,3-difluoro-4-methoxy-. Retrieved from [Link]
- Ma, D., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals.
-
Karabacak, M., Cinar, Z., & Cinar, M. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1511-1519. Retrieved from [Link]
-
Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Retrieved from [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 4-Fluoro-3-methoxybenzoic Acid for Enhanced Drug Efficacy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(11).
-
Quick Company. (2025, July 4). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
PubChemLite. (n.d.). 2,3-difluoro-4-hydroxybenzoic acid (C7H4F2O3). Retrieved from [Link]
-
NIST. (n.d.). 4-Propoxybenzoic acid. NIST WebBook. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 4-Propoxybenzoic acid (CAS 5438-19-7). Retrieved from [Link]
- Chemical Society Reviews. (2024). Prodrugs as empowering tools in drug discovery and development. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 2,3-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 2779307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 2,3-difluoro-4-hydroxybenzoic acid (C7H4F2O3) [pubchemlite.lcsb.uni.lu]
- 6. chembk.com [chembk.com]
- 7. 4-Propoxybenzoic acid [webbook.nist.gov]
- 8. 4-Propoxybenzoic acid 98 5438-19-7 [sigmaaldrich.com]
- 9. CAS 2100-31-4: 2-Propoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 10. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. chemimpex.com [chemimpex.com]
- 18. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
